molecular formula C22H24O6 B8019576 schisandrin C

schisandrin C

Cat. No.: B8019576
M. Wt: 384.4 g/mol
InChI Key: HTBWBWWADZJXID-TXEJJXNPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

schisandrin C is a bioactive lignan compound primarily found in the fruit of the traditional medicinal plant Schisandra chinensis (Turcz.) Baill. This compound is known for its diverse pharmacological properties, including sedative, hypnotic, anti-aging, antioxidant, and immunomodulatory effects . This compound has been extensively studied for its potential therapeutic applications, particularly in liver protection and the treatment of various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of schisandrin C involves several steps, including the extraction of the compound from Schisandra chinensis and subsequent purification processes. The primary method of extraction is through solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from the dried fruit of Schisandra chinensis. The process includes grinding the dried fruit, solvent extraction, and purification using chromatographic methods. The yield and purity of this compound are critical factors in the industrial production process .

Chemical Reactions Analysis

Types of Reactions: schisandrin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered pharmacological properties .

Comparison with Similar Compounds

schisandrin C is part of a group of lignan compounds found in Schisandra chinensis. Similar compounds include:

  • Schizandrin A
  • Schizandrin B
  • Schisantherin A
  • Schisantherin B
  • Schisanhenol
  • Deoxyschisandrin
  • Gomisin A

Uniqueness of this compound: this compound stands out due to its potent antioxidant and anti-inflammatory properties, making it a valuable compound for therapeutic applications. Its ability to modulate multiple molecular pathways and provide neuroprotective effects further distinguishes it from other similar lignans .

Biological Activity

Schisandrin C (Sch C) is a prominent lignan derived from the fruit of Schisandra chinensis, a plant known for its medicinal properties in traditional Chinese medicine. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, hepatoprotective, antitumor, and neuroprotective effects. This article will delve into the biological activities of this compound, supported by various research findings and case studies.

1. Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties, particularly through its action on macrophages. A study demonstrated that Sch C effectively reduced nitric oxide (NO) production and pro-inflammatory cytokine levels in activated RAW264.7 macrophages. The compound inhibited the phosphorylation of key signaling pathways such as p38 MAPK and ERK1/2, which are crucial in inflammatory responses triggered by lipopolysaccharide (LPS) stimulation.

Key Findings:

  • Inhibition of NO Production: Sch C reduced NO levels in a dose-dependent manner when RAW264.7 cells were stimulated with LPS .
  • Cytokine Modulation: The expression of pro-inflammatory cytokines such as TNF-α and IL-6 decreased significantly following treatment with Sch C .

2. Renoprotective Effects in Diabetic Nephropathy

Recent research has highlighted the protective effects of this compound against renal damage in diabetic nephropathy (DN). In a mouse model of DN, treatment with Sch C improved metabolic parameters and renal function.

Study Insights:

  • Histological Improvements: Hematoxylin and eosin staining revealed reduced glomerulosclerosis and fibrosis in the kidneys of Sch C-treated mice compared to controls .
  • Macrophage Polarization: Sch C promoted an M1 to M2 macrophage polarization shift, reducing inflammatory markers while enhancing anti-inflammatory cytokines like IL-10 .

3. Antitumor Activity

This compound has shown promise as an antitumor agent, particularly in lung cancer models. It was found to inhibit the proliferation of A549 lung cancer cells by targeting the AKT1 signaling pathway.

Research Highlights:

  • Cell Proliferation Inhibition: Sch C significantly suppressed cell viability and proliferation in A549 cells, with associated downregulation of AKT1 and other oncogenes .
  • Mechanistic Pathway: The inhibition of the AKT signaling pathway was identified as a key mechanism by which Sch C exerts its antitumor effects .

4. Pulmonary Fibrosis Mitigation

In studies involving pulmonary fibrosis (PF), this compound demonstrated a capacity to ameliorate fibrotic changes in lung tissue.

Experimental Results:

  • Extracellular Matrix Reduction: Treatment with Sch C resulted in decreased expression of collagen proteins and matrix metalloproteinases (MMPs), indicating a reduction in extracellular matrix deposition associated with fibrosis .
  • Histopathological Analysis: H&E staining showed that Sch C treatment mitigated inflammatory cell infiltration and structural damage in lung tissues .

5. Summary of Biological Activities

The following table summarizes the key biological activities of this compound along with their mechanisms:

Biological ActivityMechanism/EffectReference
Anti-inflammatoryInhibition of NO production; modulation of cytokines
RenoprotectiveAmelioration of renal damage; macrophage polarization
AntitumorSuppression of cancer cell proliferation via AKT inhibition
Pulmonary fibrosisReduction of ECM deposition; inhibition of MMPs

Properties

IUPAC Name

(12S,13R)-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O6/c1-11-5-13-7-15-19(27-9-25-15)21(23-3)17(13)18-14(6-12(11)2)8-16-20(22(18)24-4)28-10-26-16/h7-8,11-12H,5-6,9-10H2,1-4H3/t11-,12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBWBWWADZJXID-TXEJJXNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4CC1C)OCO5)OC)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C[C@@H]1C)OCO5)OC)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61301-33-5
Record name Schizandrin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061301335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 61301-33-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SCHISANDRIN C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8754W6B3G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
schisandrin C
Reactant of Route 2
Reactant of Route 2
schisandrin C
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
schisandrin C
Reactant of Route 4
Reactant of Route 4
schisandrin C
Reactant of Route 5
Reactant of Route 5
schisandrin C
Reactant of Route 6
schisandrin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.